molecular formula C9H16FNO B14904291 ((2R,8aS)-2-Fluorooctahydroindolizin-8a-yl)methanol

((2R,8aS)-2-Fluorooctahydroindolizin-8a-yl)methanol

Cat. No.: B14904291
M. Wt: 173.23 g/mol
InChI Key: KHJIAOCBKYHZQF-BDAKNGLRSA-N
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Description

((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol is a fluorinated organic compound that belongs to the class of hexahydroindolizines This compound is characterized by its unique structure, which includes a fluorine atom and a hexahydroindolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted indolizine derivative.

    Fluorination: Introduction of the fluorine atom is achieved through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Reduction: The reduction of the intermediate compound is carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
  • (2R,8aS)-2-methylhexahydroindolizine

Uniqueness

((2R,8AS)-2-fluorohexahydroindolizin-8a(1H)-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

[(2R,8aS)-2-fluoro-2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl]methanol

InChI

InChI=1S/C9H16FNO/c10-8-5-9(7-12)3-1-2-4-11(9)6-8/h8,12H,1-7H2/t8-,9+/m1/s1

InChI Key

KHJIAOCBKYHZQF-BDAKNGLRSA-N

Isomeric SMILES

C1CCN2C[C@@H](C[C@@]2(C1)CO)F

Canonical SMILES

C1CCN2CC(CC2(C1)CO)F

Origin of Product

United States

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